4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide
Description
4-Chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to a benzamide core. The structure features a dimethylamino-oxopropyl side chain at the para position of the phenyl ring, which distinguishes it from simpler benzamide analogs.
Properties
IUPAC Name |
4-chloro-N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-21(2)17(22)12-5-13-3-10-16(11-4-13)20-18(23)14-6-8-15(19)9-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYFQOXIRTCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with 4-[3-(dimethylamino)-3-oxopropyl]aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
The following analysis compares 4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and functional applications.
Substituent Variations in the Benzamide Core
Key Observations :
- Chlorine position (4- vs. 2-chloro) influences electronic distribution; 4-chloro derivatives are more common in bioactive molecules due to steric and electronic compatibility with target binding pockets .
- Bulky substituents (e.g., isoindole-dione in ) reduce metabolic clearance but may hinder membrane permeability .
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable, structural trends suggest:
- Solubility: The dimethylamino group increases polarity, likely improving solubility over methylamino or non-polar derivatives (e.g., ’s zarilamid) .
- Lipophilicity : The 4-chlorophenyl group contributes to moderate logP, balancing membrane permeability and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
